molecular formula C20H14N2O4 B7479278 5-(2-Hydroxybenzoyl)-1-(3-methoxyphenyl)-2-oxopyridine-3-carbonitrile

5-(2-Hydroxybenzoyl)-1-(3-methoxyphenyl)-2-oxopyridine-3-carbonitrile

Cat. No.: B7479278
M. Wt: 346.3 g/mol
InChI Key: PEJZBWOUBZMVAY-UHFFFAOYSA-N
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Description

5-(2-Hydroxybenzoyl)-1-(3-methoxyphenyl)-2-oxopyridine-3-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydroxybenzoyl group, a methoxyphenyl group, and a pyridine ring with a carbonitrile substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxybenzoyl)-1-(3-methoxyphenyl)-2-oxopyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzoyl chloride with 3-methoxyaniline to form an intermediate, which is then cyclized with malononitrile under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxybenzoyl)-1-(3-methoxyphenyl)-2-oxopyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield 5-(2-oxobenzoyl)-1-(3-methoxyphenyl)-2-oxopyridine-3-carbonitrile, while reduction of the carbonitrile group may produce 5-(2-hydroxybenzoyl)-1-(3-methoxyphenyl)-2-oxopyridine-3-amine.

Scientific Research Applications

5-(2-Hydroxybenzoyl)-1-(3-methoxyphenyl)-2-oxopyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxybenzoyl)-1-(3-methoxyphenyl)-2-oxopyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The hydroxybenzoyl and methoxyphenyl groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The carbonitrile group can also participate in nucleophilic or electrophilic reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Hydroxybenzoyl)-1-phenyl-2-oxopyridine-3-carbonitrile
  • 5-(2-Hydroxybenzoyl)-1-(4-methoxyphenyl)-2-oxopyridine-3-carbonitrile
  • 5-(2-Hydroxybenzoyl)-1-(3-chlorophenyl)-2-oxopyridine-3-carbonitrile

Uniqueness

Compared to similar compounds, 5-(2-Hydroxybenzoyl)-1-(3-methoxyphenyl)-2-oxopyridine-3-carbonitrile stands out due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique properties and applications.

Properties

IUPAC Name

5-(2-hydroxybenzoyl)-1-(3-methoxyphenyl)-2-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c1-26-16-6-4-5-15(10-16)22-12-14(9-13(11-21)20(22)25)19(24)17-7-2-3-8-18(17)23/h2-10,12,23H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJZBWOUBZMVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(C=C(C2=O)C#N)C(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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